Cas no 2171484-70-9 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-hydroxypropanoic acid)

3-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-hydroxypropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a sterically hindered 3,3-dimethylbutanamide moiety and a hydroxyl group on the propanoic acid backbone, enhancing stability and enabling selective modifications. The Fmoc group ensures orthogonal protection for solid-phase peptide synthesis (SPPS), facilitating efficient deprotection under mild basic conditions. This compound is particularly valuable for introducing unique conformational constraints or functional handles into peptide sequences. Its high purity and well-defined reactivity profile make it suitable for demanding synthetic workflows in medicinal chemistry and bioconjugation. The product is typically handled under inert conditions to preserve integrity.
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-hydroxypropanoic acid structure
2171484-70-9 structure
商品名:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-hydroxypropanoic acid
CAS番号:2171484-70-9
MF:C24H28N2O6
メガワット:440.488926887512
CID:5928041
PubChem ID:165538694

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-hydroxypropanoic acid
    • EN300-1503585
    • 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-hydroxypropanoic acid
    • 2171484-70-9
    • インチ: 1S/C24H28N2O6/c1-24(2,3)20(21(28)25-12-19(27)22(29)30)26-23(31)32-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-20,27H,12-13H2,1-3H3,(H,25,28)(H,26,31)(H,29,30)
    • InChIKey: XFEJQZVAYIZDBH-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(NCC(C(=O)O)O)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 440.19473662g/mol
  • どういたいしつりょう: 440.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 9
  • 複雑さ: 669
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 125Ų

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1503585-2.5g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-hydroxypropanoic acid
2171484-70-9
2.5g
$6602.0 2023-06-05
Enamine
EN300-1503585-250mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-hydroxypropanoic acid
2171484-70-9
250mg
$3099.0 2023-09-27
Enamine
EN300-1503585-1000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-hydroxypropanoic acid
2171484-70-9
1000mg
$3368.0 2023-09-27
Enamine
EN300-1503585-0.5g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-hydroxypropanoic acid
2171484-70-9
0.5g
$3233.0 2023-06-05
Enamine
EN300-1503585-0.05g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-hydroxypropanoic acid
2171484-70-9
0.05g
$2829.0 2023-06-05
Enamine
EN300-1503585-2500mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-hydroxypropanoic acid
2171484-70-9
2500mg
$6602.0 2023-09-27
Enamine
EN300-1503585-5000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-hydroxypropanoic acid
2171484-70-9
5000mg
$9769.0 2023-09-27
Enamine
EN300-1503585-10000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-hydroxypropanoic acid
2171484-70-9
10000mg
$14487.0 2023-09-27
Enamine
EN300-1503585-500mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-hydroxypropanoic acid
2171484-70-9
500mg
$3233.0 2023-09-27
Enamine
EN300-1503585-0.25g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2-hydroxypropanoic acid
2171484-70-9
0.25g
$3099.0 2023-06-05

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-hydroxypropanoic acid 関連文献

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-hydroxypropanoic acidに関する追加情報

Introduction to 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-hydroxypropanoic acid (CAS No. 2171484-70-9)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-hydroxypropanoic acid, identified by its CAS number 2171484-70-9, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising properties for use in drug development, particularly in the synthesis of novel therapeutic agents. Its unique structural features, including the presence of a fluoren-9-yl moiety and a methoxycarbonyl group, contribute to its potential as a building block for more complex pharmacological entities.

The fluoren-9-yl substituent is particularly noteworthy due to its stability and electronic characteristics, which make it an attractive component in the design of bioactive molecules. Fluorene derivatives are widely recognized for their ability to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. In contrast, the methoxycarbonyl group serves as a protecting group for amino functions, a common strategy in peptide and protein drug synthesis. The combination of these structural elements suggests that this compound may be useful in the development of peptidomimetics or other protein-based therapies.

The 3,3-dimethylbutanamido moiety introduces rigidity to the molecular structure, which can influence both the solubility and binding affinity of the compound. This feature is particularly relevant in drug design, where optimizing solubility and binding interactions is critical for achieving desired pharmacological effects. Additionally, the presence of a 2-hydroxypropanoic acid side chain adds another layer of complexity, potentially influencing the compound's interactions with biological targets and its overall physicochemical properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential applications of this compound more effectively. By leveraging these tools, scientists have been able to predict how 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-hydroxypropanoic acid might interact with various biological targets, including enzymes and receptors. These studies have revealed that the compound exhibits promising binding affinities with several key therapeutic targets, making it a valuable candidate for further investigation.

In vitro studies have begun to elucidate the biochemical properties of this compound. Initial experiments suggest that it may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. This finding is particularly intriguing given the growing interest in developing drugs that modulate inflammatory responses for treating conditions such as arthritis and autoimmune disorders. The fluoren-9-yl moiety appears to play a crucial role in mediating these interactions, likely through hydrophobic interactions with aromatic residues in target proteins.

The methoxycarbonyl group has also been shown to influence the reactivity of the compound in synthetic pathways. Researchers have utilized this group as a temporary protecting agent during multi-step syntheses, allowing for selective modification of other functional groups without unwanted side reactions. This flexibility makes 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-hydroxypropanoic acid a versatile intermediate in drug discovery pipelines.

One of the most exciting aspects of this compound is its potential as a scaffold for developing novel therapeutics. By modifying specific parts of its structure, researchers can generate libraries of derivatives with tailored properties. For instance, replacing the fluoren-9-yl moiety with other aromatic or heterocyclic groups could alter the electronic characteristics and binding profiles of the molecule. Similarly, altering the methoxycarbonyl group or the 2-hydroxypropanoic acid side chain could fine-tune solubility and metabolic stability.

The development of new synthetic methodologies has also contributed to the growing interest in this compound. Recent innovations in solid-phase peptide synthesis (SPPS) and continuous flow chemistry have made it possible to produce complex molecules like 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-hydroxypropanoic acid more efficiently than ever before. These advancements have reduced production costs and improved yields, making it more feasible to explore its therapeutic potential.

As research continues to uncover new applications for this compound, its significance in pharmaceutical chemistry is likely to grow. The combination of structural features such as the fluoren-9-yl, methoxycarbonyl, and 2-hydroxypropanoic acid moieties makes it a compelling candidate for further study. Future research will focus on optimizing synthetic routes, exploring its interactions with biological targets at a deeper level, and evaluating its potential as an active pharmaceutical ingredient (API).

The broader implications of this work extend beyond individual compounds like 2171484-70-9. By providing insights into how structural features influence biological activity, these studies contribute to our understanding of drug design principles. This knowledge can be applied to develop new classes of drugs with improved efficacy and safety profiles. Moreover, advancements in computational modeling are expected to accelerate the discovery process by enabling high-throughput screening and virtual testing of molecular candidates.

In conclusion,3–2–({(9H-fluoren–9–yl)methoxycarbonyl}amino)–3–3–dimethylbutanamido–2–hydroxypropanoic acid (CAS No. 2171484–70–9) represents a significant advancement in pharmaceutical chemistry. Its unique structural composition and promising biological activities make it a valuable asset in drug development efforts aimed at addressing unmet medical needs. As research progresses,this compound will continue to play an important role in shaping future therapeutic strategies。

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